molecular formula C10H17F2NO3 B6352478 tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate CAS No. 2381062-15-1

tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

Cat. No.: B6352478
CAS No.: 2381062-15-1
M. Wt: 237.24 g/mol
InChI Key: NCHCRPISXZGPTH-ZETCQYMHSA-N
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Description

tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate: is a notable compound in the field of medicinal chemistry. Characterized by its complex structure, it features a tert-butyl group attached to a piperidine ring, with two fluorine atoms and a hydroxyl group. The compound's stereochemistry is crucial, as the (5S) configuration significantly influences its reactivity and interaction with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate generally involves multi-step processes:

  • Starting Material: : The initial substrate is typically a piperidine derivative.

  • Fluorination: : Introduction of the fluorine atoms is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled temperatures and solvent conditions.

  • tert-Butyl Protection: : The hydroxyl group is often protected using tert-butyl groups through reactions with tert-butyl chloride and a base such as triethylamine.

  • Resolution: : Optical resolution methods are employed to obtain the (5S) enantiomer, using chiral chromatography or enzymatic resolution.

Industrial Production Methods

On an industrial scale, the synthesis might involve:

  • Batch Processing: : Large reactors manage the sequential addition of reagents.

  • Flow Chemistry: : Continuous flow reactors improve efficiency and safety, especially for fluorination steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Converts the hydroxyl group to a ketone, typically using oxidizing agents like PCC (Pyridinium chlorochromate).

  • Reduction: : Reduces the ketone back to an alcohol, employing reagents such as sodium borohydride.

  • Substitution: : The fluorine atoms participate in nucleophilic substitution reactions, with strong nucleophiles like alkoxides.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC, Chromium trioxide

  • Reducing Agents: : Sodium borohydride, Lithium aluminium hydride

  • Solvents: : Dichloromethane, Methanol

  • Temperatures: : Typically range from 0°C to 80°C depending on the reaction phase.

Major Products

  • Oxidation Products: : Ketones

  • Reduction Products: : Alcohols

  • Substitution Products: : Ethers or amines, depending on the nucleophile used.

Scientific Research Applications

The compound's unique structure and reactivity make it useful in various scientific domains:

  • Chemistry: : Used as a chiral building block in organic synthesis.

  • Biology: : Investigates interactions with enzymes and receptors due to its stereochemistry.

  • Industry: : Utilized in materials science for developing advanced polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,3-difluoro-4-hydroxy-piperidine-1-carboxylate: : Differs by the position of the hydroxyl group.

  • Methyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate: : Substitutes the tert-butyl group with a methyl group.

Unique Features

  • tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate: is unique due to its specific stereochemistry and the protective tert-butyl group, which influence its reactivity and interactions, distinguishing it from similar compounds.

The compound's versatility in synthesis and applications underscores its significance in both academic research and industrial development.

Properties

IUPAC Name

tert-butyl (5S)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHCRPISXZGPTH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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